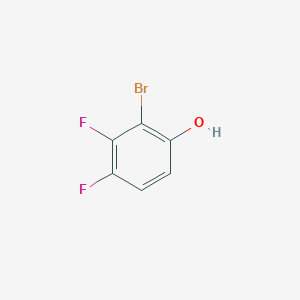
2-Bromo-3,4-difluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4-difluorophenol is an organic compound with the molecular formula C6H3BrF2O It is a brominated and fluorinated phenol derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the use of 2,3-difluorophenol as a starting material. The bromination reaction is carried out using bromine or a brominating agent such as potassium bromide in the presence of a catalyst like zinc-aluminum layered double hydroxides (ZnAl-BrO3–LDHs) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,4-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of simpler phenol derivatives with fewer halogen atoms.
Applications De Recherche Scientifique
2-Bromo-3,4-difluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated phenols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in halogen bonding, which can affect the compound’s biological activity and interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,3-difluorophenol
- 2-Bromo-4,5-difluorophenol
- 4-Bromo-3,5-difluorophenol
Comparison
2-Bromo-3,4-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring This positioning can influence its chemical reactivity and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C6H3BrF2O |
|---|---|
Poids moléculaire |
208.99 g/mol |
Nom IUPAC |
2-bromo-3,4-difluorophenol |
InChI |
InChI=1S/C6H3BrF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H |
Clé InChI |
XUQJWVKFSVDGPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
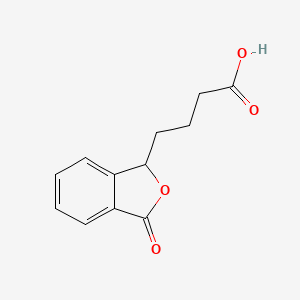
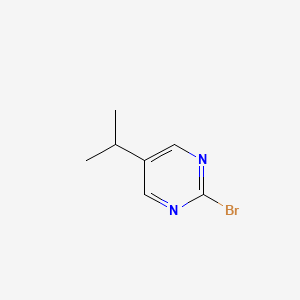
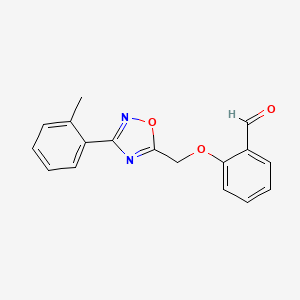
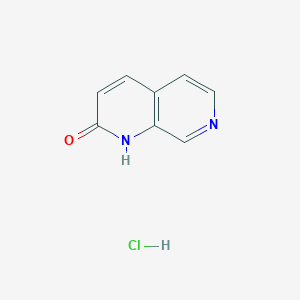
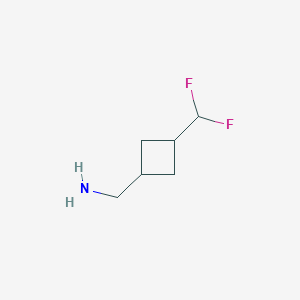
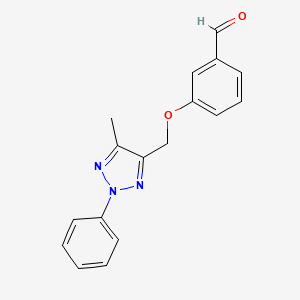
![1-[6-(cyclohexylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide](/img/structure/B12943882.png)
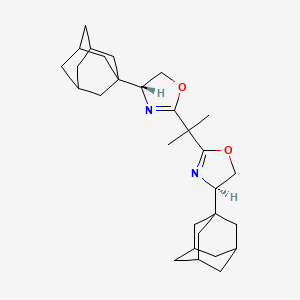

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)
![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
